N-Succinimidyl-4-((iodoacetyl)amino)benzoate

Catalog No.
S598292
CAS No.
72252-96-1
M.F
C13H11IN2O5
M. Wt
402.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Succinimidyl-4-((iodoacetyl)amino)benzoate

CAS Number

72252-96-1

Product Name

N-Succinimidyl-4-((iodoacetyl)amino)benzoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate

Molecular Formula

C13H11IN2O5

Molecular Weight

402.14 g/mol

InChI

InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17)

InChI Key

BQWBEDSJTMWJAE-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI

Synonyms

4-[(2-Iodoacetyl)amino]benzoic Acid 2,5-dioxo-1-pyrrolidinyl Ester; SIAB;

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI

N-Succinimidyl-4-((iodoacetyl)amino)benzoate, also known as SIAB, is a molecule used in scientific research as a crosslinker. Crosslinkers are chemicals that can bind to two different molecules, creating a larger molecule. SIAB is heterobifunctional, meaning it has two different functional groups that can react with different types of molecules. Source: Sigma-Aldrich:

Function

  • Amine-reactive NHS ester: This group reacts with primary amines, which are functional groups commonly found in proteins and other biomolecules. Source: Thermo Fisher Scientific:
  • Sulfhydryl-reactive iodoacetyl group: This group reacts with thiol groups, also known as sulfhydryl groups, which are functional groups found in the side chains of certain amino acids in proteins. Source: Sigma-Aldrich:

By reacting with these different functional groups, SIAB can be used to link together various biomolecules, such as:

  • Proteins: SIAB is commonly used to create protein conjugates, where two or more proteins are linked together. This can be useful for studying protein-protein interactions or for developing new therapeutic agents. Source: Sigma-Aldrich:
  • Antibodies: SIAB can be used to attach drugs, toxins, or other molecules to antibodies. This can be used to develop new targeted therapies for cancer and other diseases. Source: Sigma-Aldrich:
  • Liposomes: SIAB can be used to link proteins or other molecules to the surface of liposomes, which are small spheres made of fatty molecules. This can be used to deliver drugs or other therapeutic agents to specific cells in the body. Source: Sigma-Aldrich:

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is a chemical compound with the molecular formula C13H11IN2O5C_{13}H_{11}IN_{2}O_{5} and a molecular weight of approximately 400.13 g/mol. This compound is recognized for its role as a heterobifunctional crosslinker, primarily used in bioconjugation applications due to its ability to react with amine and sulfhydryl groups in proteins and other biomolecules. The compound features an iodoacetyl group that provides reactivity, allowing it to form stable covalent bonds with target molecules, making it valuable in biochemical research and therapeutic development .

SIAB acts as a bridge between two biomolecules. The NHS ester group first reacts with a primary amine on one biomolecule, forming an amide bond. Subsequently, the iodoacetyl group reacts with a thiol group on another biomolecule, forming a thioether linkage. This creates a stable covalent conjugate between the two biomolecules [].

SIAB can be irritating to skin and eyes. It is recommended to wear gloves and protective eyewear when handling this compound. SIAB should also be handled in a well-ventilated fume hood due to the potential for dust inhalation [].

  • Amine Reaction: The N-hydroxysuccinimide (NHS) ester in the compound reacts with primary amines to form stable amide bonds. This reaction is facilitated by the nucleophilicity of the amine group, leading to the formation of a conjugate .
  • Sulfhydryl Reaction: The iodoacetyl group can react with thiol groups (-SH), allowing for the formation of thioether linkages. This reaction is particularly useful in crosslinking proteins and peptides containing cysteine residues .

These reactions are essential for creating stable conjugates in various applications, including drug delivery systems and diagnostic assays.

The biological activity of N-Succinimidyl-4-((iodoacetyl)amino)benzoate is primarily linked to its ability to facilitate protein crosslinking. This activity can enhance the stability and efficacy of therapeutic proteins by enabling targeted delivery and controlled release mechanisms. Additionally, it has been utilized in the development of antibody-drug conjugates, which combine the specificity of antibodies with the cytotoxic effects of drugs, thereby improving treatment outcomes in cancer therapy .

The synthesis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate typically involves several steps:

  • Formation of the Iodoacetyl Group: The starting material, 4-aminobenzoic acid, is reacted with iodoacetic anhydride or iodoacetic acid under basic conditions to introduce the iodoacetyl moiety.
  • Conversion to NHS Ester: The resultant product is then treated with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms the NHS ester, enhancing reactivity towards amines .
  • Purification: The final product is purified through techniques such as column chromatography or recrystallization to obtain high-purity N-Succinimidyl-4-((iodoacetyl)amino)benzoate.

N-Succinimidyl-4-((iodoacetyl)amino)benzoate has diverse applications in biochemical research and biotechnology:

  • Protein Crosslinking: It is widely used for crosslinking proteins and peptides, facilitating studies on protein interactions and structural biology.
  • Bioconjugation: The compound serves as a linker for attaching drugs or imaging agents to biomolecules, enhancing their therapeutic properties.
  • Antibody-Drug Conjugates: It plays a crucial role in developing targeted therapies by linking cytotoxic agents to antibodies, improving specificity towards cancer cells .

Studies involving N-Succinimidyl-4-((iodoacetyl)amino)benzoate focus on its interaction with various biomolecules. These investigations typically assess:

  • Binding Affinity: Evaluating how effectively the compound binds to target proteins or antibodies.
  • Stability of Conjugates: Analyzing the stability of formed conjugates under physiological conditions to ensure efficacy in therapeutic applications.

Such studies are vital for understanding how modifications influence biological activity and therapeutic potential.

Several compounds share structural similarities with N-Succinimidyl-4-((iodoacetyl)amino)benzoate. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
N-Succinimidyl 4-(maleimidomethyl)cyclohexaneHeterobifunctional crosslinkerContains a maleimide group for thiol reactions
N-Succinimidyl 4-(pyridyldithio)-butanoateCrosslinker for thiol groupsPyridine ring enhances reactivity with thiols
Sulfo-N-succinimidyl 4-(iodoacetyl)-aminobenzoateWater-soluble version for bioconjugationIncreased solubility for use in aqueous environments

N-Succinimidyl-4-((iodoacetyl)amino)benzoate is unique due to its specific reactivity profile towards both amines and thiols, making it versatile for various bioconjugation strategies while maintaining stability under physiological conditions .

Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Chemistry

The NHS ester moiety in SIAB reacts selectively with primary amines (ε-amino groups of lysine residues or N-terminal α-amines) under mildly alkaline conditions (pH 7.2–9.0) [2] [6]. The reaction proceeds via a nucleophilic acyl substitution mechanism (Figure 1), where the deprotonated amine attacks the electrophilic carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. Subsequent elimination of N-hydroxysuccinimide yields a stable amide bond [5] [6].

Kinetic Considerations:

  • pH Dependency: The reaction rate is maximized at pH 8.0–8.5, where amines exist predominantly in their deprotonated form [6]. Below pH 7.0, protonation of amines reduces nucleophilicity, while above pH 9.0, competing hydrolysis of the NHS ester dominates [4] [6].
  • Hydrolysis Half-Life: The NHS ester’s hydrolysis half-life is 4–5 hours at pH 7.0 (0°C) but drops to 10 minutes at pH 8.6 (4°C) [6]. This necessitates rapid conjugation steps to minimize yield losses.

Structural Advantages:

  • The NHS ester’s electron-withdrawing succinimidyl ring enhances electrophilicity at the carbonyl carbon, accelerating amine attack compared to non-activated esters [4].
  • The benzoate spacer between the NHS ester and iodoacetyl group provides a 10.6 Å linker, minimizing steric hindrance during conjugate formation [2] [3].
ParameterValueSource
Optimal pH Range7.2–9.0 [6]
Hydrolysis Half-Life (pH 7)4–5 hours (0°C) [6]
Molecular Weight402.14 g/mol [1]

Sulfhydryl-Targeted Iodoacetyl Group Reactivity

The iodoacetyl group in SIAB selectively alkylates sulfhydryl groups (e.g., cysteine thiols) under slightly acidic to neutral conditions (pH 6.5–7.5) [2] [3]. This reaction proceeds via an SN2 mechanism, where the thiolate ion (RS⁻) displaces iodide from the iodoacetamide, forming a stable thioether bond (Figure 2) [7].

Reaction Specificity:

  • Thiol Selectivity: The iodoacetyl group exhibits minimal reactivity toward amines or hydroxyl groups at pH <8.0, enabling orthogonal conjugation after NHS ester-mediated amine labeling [2] [3].
  • pH Optimization: Thiol deprotonation (pKa ~8.5) is limited at pH 6.5–7.5, reducing undesired disulfide bond formation while maintaining sufficient nucleophilicity for alkylation [2].

Comparative Stability:

  • Iodoacetyl derivatives demonstrate greater stability than maleimide-based crosslinkers, which undergo hydrolysis or retro-Michael reactions [3].
  • Light-sensitive iodide release necessitates storage in opaque containers to prevent photo degradation [2].
ParameterValueSource
Optimal pH Range6.5–7.5 [2]
Spacer Arm Length10.6 Å [2]
Thioether Bond Stability>6 months (4°C) [3]

Sequential Crosslinking Dynamics in Aqueous Systems

SIAB’s heterobifunctionality enables controlled, two-step conjugation protocols:

Step 1: Amine Labeling

  • Solubility Management: SIAB is dissolved in anhydrous DMSO or DMF (5–10 mM) before adding to the aqueous protein solution [2] [3].
  • Reaction Conditions:
    • pH 8.0–8.5 (0.1 M phosphate buffer)
    • 4°C for 1–2 hours to minimize hydrolysis [6].
  • Intermediate Purification: Unreacted SIAB is removed via gel filtration or dialysis prior to sulfhydryl conjugation [2].

Step 2: Sulfhydryl Conjugation

  • pH Adjustment: The solution is adjusted to pH 7.0–7.5 (0.1 M phosphate buffer) to optimize thiol reactivity [2].
  • Reaction Time: 2–4 hours at 4°C under inert gas (N₂/Ar) to prevent thiol oxidation [3].

Key Considerations:

  • Order of Reactivity: Amine labeling must precede sulfhydryl conjugation due to the NHS ester’s shorter half-life compared to the iodoacetyl group’s stability [2] [6].
  • Spacer Arm Role: The 10.6 Å benzoate spacer ensures sufficient distance between conjugated biomolecules to preserve functional activity [1] [2].

Hydrolysis Mitigation Strategies:

  • Use high amine concentrations (≥1 mg/mL protein) to outcompete hydrolysis [6].
  • Limit reaction times to <30 minutes at pH >8.0 [6].

Sequential Conjugation Protocols for Antibody-Enzyme Complexes

N-Succinimidyl-4-((iodoacetyl)amino)benzoate represents a heterobifunctional crosslinker that enables precise sequential conjugation protocols for generating antibody-enzyme complexes [1] [2]. The compound contains two distinct reactive groups: an N-hydroxysuccinimide ester that targets primary amino groups and an iodoacetyl moiety that reacts specifically with sulfhydryl groups [3]. This dual reactivity facilitates controlled two-step conjugation procedures that minimize unwanted cross-reactivity and polymerization [1].

The sequential conjugation process begins with the activation of the antibody through selective modification of lysine residues using the N-hydroxysuccinimide ester functionality [1]. Under optimal conditions at pH 7.4 to 8.0, the N-hydroxysuccinimide ester reacts efficiently with primary amino groups to form stable amide linkages [4] [2]. The reaction typically requires 15 to 30 minutes at room temperature, with crosslinker concentrations ranging from 0.25 mM for N-Succinimidyl-4-((iodoacetyl)amino)benzoate to 1.0 mM for the water-soluble sulfo variant [5].

Following the initial activation step, excess crosslinker is removed through desalting procedures to prevent unwanted side reactions [2]. The activated antibody is then subjected to the second conjugation step, where the iodoacetyl group reacts with sulfhydryl-containing enzymes. This reaction proceeds optimally at pH 7.2 to 9.0 and typically requires extended incubation periods of 1 to 16 hours to achieve maximum conjugation efficiency [5].

Research findings demonstrate that N-Succinimidyl-4-((iodoacetyl)amino)benzoate achieves conjugation efficiencies of approximately 85% when used in sequential protocols [6] [5]. The crosslinker exhibits a spacer arm length of 10.6 Angstroms, providing sufficient distance between conjugated biomolecules to maintain their biological activities [3] [7]. Comparative studies reveal that this approach yields more controlled conjugation products compared to traditional one-step methods, with reduced heterogeneity and improved reproducibility [1] [5].

The stability of the resulting thioether linkages formed between the iodoacetyl group and cysteine residues has been extensively characterized [8] [5]. These bonds demonstrate excellent stability under physiological conditions, with half-lives exceeding 72 hours at pH 7.4 [8]. The conjugates maintain their immunological activity and enzymatic function when stored at 4°C for extended periods, making them suitable for diagnostic and therapeutic applications [2] [5].

Controlled Conjugation Ratios in Peptide-Protein Systems

The development of predictable peptide-protein conjugation ratios represents a critical advancement in bioconjugation methodology using N-Succinimidyl-4-((iodoacetyl)amino)benzoate and related iodoacetate crosslinkers [1]. Traditional conjugation approaches often yield heterogeneous products with unpredictable stoichiometries, limiting their utility in therapeutic applications [1]. The implementation of controlled conjugation protocols addresses these limitations through systematic optimization of reaction parameters and crosslinker design.

Two distinct protocols have been developed for achieving controlled conjugation ratios [1]. Protocol I employs excess succinimidyl iodoacetate to create highly activated carrier proteins that can subsequently react with defined amounts of cysteine-containing peptides [1]. This approach enables the preparation of conjugates with variable but predetermined conjugation densities ranging from 2 to 20 peptides per protein molecule [1]. The method requires pure, dimer-free cysteine peptides and precise concentration measurements to achieve the desired stoichiometry [1].

Protocol II utilizes excess peptide with limited crosslinker activation to generate conjugates with fixed average conjugation ratios [1]. This approach provides greater tolerance for peptide impurities and concentration variations while maintaining reproducible conjugation densities [1]. The method involves careful optimization of crosslinker-to-protein ratios to achieve specific activation levels that correspond to desired conjugation outcomes [1].

Quantitative analysis of conjugation efficiency reveals significant differences between crosslinker systems [1] [9]. Succinimidyl iodoacetate conjugates typically achieve conjugation ratios of 3.1 peptides per protein, while N-Succinimidyl-4-((iodoacetyl)amino)benzoate systems reach ratios of approximately 6.7 to 10 peptides per carrier protein [6]. These differences reflect variations in crosslinker reactivity, stability, and steric accessibility [1] [6].

The molecular weight and structural characteristics of peptides significantly influence conjugation efficiency and final stoichiometry [10] [11]. Peptides containing multiple reactive sites tend to promote cross-linking between polymer chains, resulting in high molecular weight aggregates and reduced conjugation control [10]. Conversely, peptides with single reactive cysteine residues enable more predictable conjugation outcomes with maintained Gaussian molecular weight distributions [10].

Advanced analytical techniques have been developed to characterize conjugation ratios with high precision [12] [13]. Multisignal sedimentation velocity analytical ultracentrifugation provides accurate determination of peptide-to-protein ratios in complex conjugate systems [12] [13]. This method offers superior correlation with in vivo performance compared to traditional analytical approaches and enables real-time monitoring of conjugation reactions [12].

The optimization of buffer conditions plays a crucial role in achieving controlled conjugation ratios [1] [8]. Phosphate buffers at pH 6.0 to 7.4 provide optimal conditions for the initial activation step, while pH adjustment to 8.3 enhances the efficiency of the secondary conjugation reaction [8]. The exclusion of reducing agents such as tris(2-carboxyethyl)phosphine and thiols is essential to prevent interference with iodoacetyl reactivity [1].

Immunoconjugate Stability Optimization Strategies

The development of stable immunoconjugates using N-Succinimidyl-4-((iodoacetyl)amino)benzoate requires comprehensive understanding of degradation mechanisms and implementation of targeted stabilization strategies [14] [15]. Immunoconjugate stability is influenced by multiple factors including the conjugation site, linker chemistry, payload characteristics, and storage conditions [14] [15].

Research has demonstrated that whole blood stability assays provide superior correlation with in vivo performance compared to traditional plasma-based stability assessments [14] [15]. When immunoconjugates prepared with iodoacetyl crosslinkers were incubated in mouse whole blood for 24 hours, the correlation coefficient with in vivo stability reached 0.87, significantly higher than the 0.34 correlation observed with plasma-based assays [14] [15]. This finding has important implications for the development and optimization of N-Succinimidyl-4-((iodoacetyl)amino)benzoate-based immunoconjugates.

The stability of thioether linkages formed by iodoacetyl crosslinkers varies significantly depending on the local chemical environment and structural context [8] [16]. Comparative stability studies reveal that iodoacetyl-derived thioether bonds demonstrate moderate stability with half-lives of approximately 72 hours at physiological pH [8]. This stability profile is superior to maleimide-derived thioether linkages, which exhibit half-lives of only 24 hours under similar conditions [16].

Temperature-dependent stability characteristics of N-Succinimidyl-4-((iodoacetyl)amino)benzoate immunoconjugates have been extensively characterized [17]. Storage at 4°C typically provides stability for 90 days, while elevated temperatures accelerate degradation processes [17]. The implementation of lyophilization strategies has proven effective for long-term storage, with properly formulated lyophilized immunoconjugates maintaining activity for extended periods [17].

pH stability represents another critical parameter for immunoconjugate optimization [8] [16]. N-Succinimidyl-4-((iodoacetyl)amino)benzoate-derived conjugates demonstrate optimal stability within the pH range of 6.0 to 8.5 [8]. Outside this range, hydrolysis and other degradation mechanisms become more prominent, leading to reduced conjugate integrity and biological activity [8].

The resistance to glutathione-mediated degradation constitutes an important stability consideration for immunoconjugates intended for systemic administration [16] [18]. Iodoacetyl-derived thioether linkages exhibit moderate resistance to glutathione exchange reactions, with significantly lower susceptibility compared to maleimide-based systems [16]. This enhanced resistance contributes to improved pharmacokinetic profiles and reduced off-target effects in vivo [16].

Computational approaches have been developed to optimize immunoconjugate stability through systematic evaluation of conjugation sites and linker modifications [19] [20]. Automated optimization algorithms can simultaneously improve conformational stability and solubility while maintaining antigen-binding properties [19]. These computational tools have demonstrated success in optimizing therapeutic antibodies, including approved therapeutics, with improvements in developability potential without affecting biological function [19].

The implementation of site-specific conjugation strategies represents an advanced approach to immunoconjugate stability optimization [21] [22]. By controlling the precise location of crosslinker attachment, site-specific methods reduce heterogeneity and enable more predictable stability profiles [21]. N-Succinimidyl-4-((iodoacetyl)amino)benzoate can be incorporated into site-specific conjugation schemes through protein engineering approaches that introduce specific reactive sites [22].

XLogP3

0.7

Other CAS

72252-96-1

Wikipedia

N-Succinimidyl-4-((iodoacetyl)amino)benzoate

Dates

Last modified: 08-15-2023

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